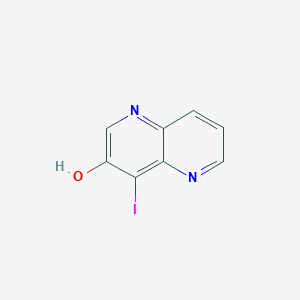

4-Iodo-1,5-naphthyridin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-iodo-1,5-naphthyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O/c9-7-6(12)4-11-5-2-1-3-10-8(5)7/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIXVGZRTWCKQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2N=C1)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678412 | |

| Record name | 4-Iodo-1,5-naphthyridin-3(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246088-57-2 | |

| Record name | 4-Iodo-1,5-naphthyridin-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246088-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-1,5-naphthyridin-3(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Iodo-1,5-naphthyridin-3-ol

In the landscape of medicinal chemistry, the 1,5-naphthyridine core stands out as a "privileged scaffold," a molecular framework consistently found in compounds with a wide array of biological activities.[1][2] These nitrogen-containing heterocycles are integral to the development of novel therapeutics, including anticancer and antileishmanial agents.[3][4] This guide focuses on a particularly valuable derivative: This compound .

The strategic placement of an iodine atom and a hydroxyl group on the 1,5-naphthyridine skeleton transforms it into a highly versatile building block for drug development professionals. The iodine atom at the 4-position serves as a versatile synthetic "handle," enabling a multitude of late-stage functionalization reactions through modern cross-coupling chemistry.[5] This capability is paramount in generating molecular diversity and fine-tuning the pharmacological properties of lead compounds. The hydroxyl group at the 3-position offers an additional site for modification and can play a crucial role in forming key hydrogen bond interactions with biological targets.

This document provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers and scientists engaged in the synthesis of complex molecules and the discovery of new medicines.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical building block is the first step in its effective application. While extensive experimental data for this compound is not widely published, its key properties can be reliably predicted based on its structure. These characteristics are essential for planning reactions, developing purification strategies, and anticipating its behavior in various chemical environments.

| Property | Value | Data Source |

| Molecular Formula | C₈H₅IN₂O | PubChem[6] |

| Molecular Weight | 272.04 g/mol | Guidechem[7] |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 1246088-57-2 | Guidechem[7] |

| Canonical SMILES | C1=CC2=NC=C(C(=C2N=C1)I)O | PubChem[6] |

| InChI Key | IIIXVGZRTWCKQJ-UHFFFAOYSA-N | Sigma-Aldrich[8] |

| Physical Form | Solid | Sigma-Aldrich[8] |

| Predicted Density | 2.1 ± 0.1 g/cm³ | Guidechem[7] |

| Predicted Boiling Point | 336.5 ± 52.0 °C at 760 mmHg | Guidechem[7] |

| Predicted LogP | 1.94 | Guidechem[7] |

| Predicted XLogP | 1.5 | PubChem[6] |

Spectral Characterization: The Fingerprint of a Molecule

Structural confirmation is the bedrock of chemical synthesis. The following spectral data are predicted based on the structure of this compound and analysis of related compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core. The protons on the pyridine ring without the substituents will likely appear in the downfield region (δ 7.5-9.0 ppm), with coupling patterns dictated by their positions. The proton on the substituted ring, adjacent to the nitrogen, will also be in this region. The hydroxyl proton (-OH) will likely appear as a broad singlet, the position of which is dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon spectrum will reveal eight distinct signals. The carbon atom bonded to the iodine (C4) is expected to be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect of iodine. The carbon bearing the hydroxyl group (C3) will be shifted downfield.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. The predicted monoisotopic mass is 271.94467 Da.[6] In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z ≈ 272. The presence of iodine would yield a characteristic isotopic pattern. Predicted collision cross-section values for various adducts, such as [M+H]⁺ and [M+Na]⁺, have been calculated.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. A broad peak in the range of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹. Vibrations for C=C and C=N bonds within the aromatic system would be observed in the 1400-1600 cm⁻¹ region.

Synthesis and Purification: A Practical Workflow

The synthesis of this compound is not commonly detailed. However, a robust synthetic strategy can be designed based on established methods for the iodination of electron-deficient heterocyclic systems.[5] The most logical precursor is 1,5-naphthyridin-3-ol, which can be synthesized via multi-step sequences starting from substituted pyridines.[9] The key transformation is the regioselective introduction of an iodine atom at the C4 position.

Given the electron-deficient nature of the 1,5-naphthyridine ring system, a potent electrophilic iodinating agent is required. A combination of N-iodosuccinimide (NIS) in a strong acid like concentrated sulfuric acid is a well-established and effective method for such transformations.[5]

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol: Electrophilic Iodination

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: In a round-bottom flask protected from light and equipped with a magnetic stirrer, add concentrated sulfuric acid (e.g., 10 mL per 1 g of substrate) and cool the flask to 0 °C in an ice-water bath.

-

Substrate Addition: Slowly add 1,5-naphthyridin-3-ol (1.0 eq) to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 5 °C.

-

Reagent Addition: Once the substrate is fully dissolved, add N-iodosuccinimide (NIS) (1.1 eq) portion-wise over 15-20 minutes. The causality here is critical: portion-wise addition prevents a sudden exotherm and maintains control over the reaction.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice. This step must be performed with caution in a fume hood due to the exothermic nature of diluting strong acid.

-

Work-up: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add a small amount of aqueous sodium sulfite (Na₂SO₃) solution to reduce any excess iodine species, indicated by the disappearance of any brown color.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or recrystallization from an appropriate solvent system to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its predictable and versatile reactivity, which allows it to serve as a launchpad for the synthesis of more complex molecules.

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PubChemLite - this compound (C8H5IN2O) [pubchemlite.lcsb.uni.lu]

- 7. Page loading... [guidechem.com]

- 8. 4-ヨード-1,5-ナフチリジン-3-オール AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [mdpi.com]

An In-Depth Technical Guide to 4-Iodo-1,5-naphthyridin-3-ol (CAS No. 1246088-57-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Iodo-1,5-naphthyridin-3-ol, a key heterocyclic building block in medicinal chemistry. With full editorial control, this document is structured to deliver not just procedural steps, but the scientific rationale and field-proven insights necessary for its effective synthesis, handling, and application in drug discovery programs.

Core Compound Identity and Significance

CAS Number: 1246088-57-2[1][2][3]

Molecular Formula: C₈H₅IN₂O[1]

Structure:

This compound belongs to the naphthyridine class of bicyclic heteroaromatic compounds, which are considered privileged structures in medicinal chemistry due to their wide range of biological activities. The presence of an iodine atom at the 4-position and a hydroxyl group at the 3-position makes this molecule a versatile intermediate for the synthesis of more complex derivatives. The iodo group serves as a readily displaceable handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the hydroxyl group can be a key pharmacophoric feature or a site for further functionalization.

Physicochemical Properties and Spectroscopic Data

While extensive experimental data for this specific compound is not widely published, the following table summarizes its basic properties and predicted spectroscopic data.

| Property | Value | Source |

| CAS Number | 1246088-57-2 | [1][2][3] |

| Molecular Formula | C₈H₅IN₂O | [1] |

| Molecular Weight | 272.04 g/mol | [1] |

| Appearance | Solid (predicted) | N/A |

| Predicted m/z | [M+H]⁺: 272.95195 | [4] |

Synthesis of this compound: A Proposed Pathway

A specific, detailed experimental protocol for the synthesis of this compound is not prominently described in the literature. However, a logical and scientifically sound synthetic route can be proposed based on established methodologies for the synthesis of the 1,5-naphthyridine scaffold and the iodination of activated aromatic rings.

The proposed synthesis is a two-step process:

-

Step 1: Synthesis of the Precursor, 1,5-Naphthyridin-3-ol.

-

Step 2: Regioselective Iodination of 1,5-Naphthyridin-3-ol.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1,5-Naphthyridin-3-ol (via Gould-Jacobs Reaction Analogy)

The Gould-Jacobs reaction is a well-established method for the synthesis of 4-hydroxyquinolines and related heterocyclic systems.[6] By analogy, 1,5-naphthyridin-3-ol can be synthesized from 3-aminopyridine and a suitable three-carbon electrophile like diethyl malonate.

-

Materials: 3-Aminopyridine, Diethyl malonate, Polyphosphoric acid (PPA) or a high-boiling solvent like diphenyl ether.

-

Procedure:

-

A mixture of 3-aminopyridine (1.0 eq) and diethyl malonate (1.1 eq) is heated at 140-150 °C for 2-3 hours. The reaction is monitored by TLC for the disappearance of the starting materials.

-

The resulting intermediate, a substituted aminopyridine derivative, is then added to a preheated high-boiling solvent such as diphenyl ether at 250-260 °C to effect cyclization.

-

Alternatively, the intermediate can be heated in polyphosphoric acid (PPA) at 120-140 °C to promote cyclization.

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like hexane or by careful quenching with water if PPA is used.

-

The crude 1,5-naphthyridin-3-ol is collected by filtration, washed, and can be purified by recrystallization or column chromatography.

-

Step 2: Iodination of 1,5-Naphthyridin-3-ol

The hydroxyl group at the 3-position activates the naphthyridine ring towards electrophilic aromatic substitution, directing the incoming electrophile to the ortho and para positions. In this case, the 4-position is electronically favored.

-

Materials: 1,5-Naphthyridin-3-ol, Iodine (I₂), Sodium carbonate (Na₂CO₃) or another suitable base, a suitable solvent like aqueous ethanol or dioxane.

-

Procedure:

-

1,5-Naphthyridin-3-ol (1.0 eq) is dissolved in a suitable solvent system, such as a mixture of ethanol and water.

-

A base, such as sodium carbonate (2.0 eq), is added to the solution to facilitate the reaction.

-

A solution of iodine (1.1 eq) in the same solvent is added dropwise to the reaction mixture at room temperature.

-

The reaction is stirred for several hours to overnight, with progress monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

The product, this compound, is then isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing, drying, and concentration under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the final compound.[7]

-

Reactivity and Synthetic Utility

The primary synthetic utility of this compound lies in its potential as a substrate for transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and susceptible to oxidative addition to a low-valent metal catalyst, such as palladium(0).

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Cross-Coupling

This reaction is a powerful tool for forming carbon-carbon bonds between the 4-position of the naphthyridine core and various aryl or heteroaryl groups.

-

General Protocol:

-

To a reaction vessel containing this compound (1.0 eq) and the desired boronic acid or boronate ester (1.2-1.5 eq) is added a suitable solvent (e.g., dioxane, toluene, or DMF/water mixtures).

-

A base such as potassium carbonate, cesium carbonate, or sodium carbonate (2.0-3.0 eq) is added.

-

A palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (typically 2-10 mol%), is added.

-

The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Standard aqueous workup and purification by column chromatography yield the desired 4-substituted-1,5-naphthyridin-3-ol.[8]

-

Applications in Drug Development

The 1,5-naphthyridine scaffold is a component of numerous biologically active molecules with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[6] The ability to functionalize the 4-position of the 1,5-naphthyridin-3-ol core via reactions like the Suzuki coupling allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

For instance, the introduction of various aryl and heteroaryl moieties at the 4-position can modulate the compound's interaction with specific biological targets, such as protein kinases, which are often implicated in cancer and inflammatory diseases. The 3-hydroxyl group can act as a crucial hydrogen bond donor or acceptor, contributing to the binding affinity of the molecule to its target protein.

Safety and Handling

As with all iodo-containing organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound should be used in a well-ventilated fume hood. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.

Conclusion

This compound (CAS No. 1246088-57-2) is a valuable and versatile building block for the synthesis of novel and complex 1,5-naphthyridine derivatives. Its strategic placement of iodo and hydroxyl functional groups allows for a wide range of chemical modifications, making it a key intermediate for the exploration of new chemical space in drug discovery. The synthetic routes and reactivity patterns outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their research and development endeavors.

References

-

Bruker. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Jingming Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1246088-57-2, this compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Bonde, S. L., et al. (2013). Kinetics of the Rapid Base Catalyzed Iodination of Imidazole and 2-Methylimidazole by Molecular Iodine in Aqueous Medium: pH Effect. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Suzuki reaction on iodo-labeled RNA ON 4 using 1 equivalent of.... Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H5IN2O). Retrieved from [Link]

-

National Institutes of Health. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. Retrieved from [Link]

-

Singh, R., et al. (2023). Iodine Catalyzed One Pot Synthesis of 4-Iodo-3-Phenylbenzo[B][9][10]Naphthyridine from Alkynylquinoline-3-Carbaldehydes, Via Imino Iodization of Alkynes. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Singh, R., et al. (2024). One pot synthesis of 4-iodo-3-phenylbenzo[ b ][9][10]naphthyridine via imino iodization-cyclization of alkynylquinoline-3-carbaldehydes. ResearchGate. Retrieved from [Link]

-

Al-Mousawi, S. M., & El-Apasery, M. A. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 26(16), 4993. Retrieved from [Link]

-

Guizzardi, M., et al. (2001). Aromatic iodination: a new investigation on the nature of the mechanism. Journal of the Chemical Society, Perkin Transactions 2, (11), 2139-2145. Retrieved from [Link]

-

de la Cuesta, E., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Retrieved from [Link]

-

Neale, S. E., et al. (2012). Preparation and biological evaluation of iodine-125-IACFT: A selective SPECT agent for imaging dopamine transporter sites. ResearchGate. Retrieved from [Link]

-

Al-Ayed, A. S. (2017). Computational Evaluation of the Druggability and Biological Activity of Iodo-1,4-dihydropyridine Derivatives. Chemistry Research Journal, 2(5), 131-141. Retrieved from [Link]

-

Piscopo, E., et al. (1983). [Experimental observations on the iodination of phenols in the preparation of intermediates of pharmaceutical interest]. Bollettino della Societa italiana di biologia sperimentale, 59(1), 44–50. Retrieved from [Link]

-

Schmidt, A., et al. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 19, 1379–1386. Retrieved from [Link]

-

ResearchGate. (n.d.). Iodine-Catalyzed Synthesis of Dibenzo[b,h][9][10]naphthyridine-11-carboxamides via a Domino Reaction Involving Double Elimination of Hydrogen Bromide. Retrieved from [Link]

-

Li, Y., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. European Journal of Medicinal Chemistry, 54, 828–835. Retrieved from [Link]

-

Organic Chemistry Tutor. (2021, January 13). Iodination of Vanillin [ORGANIC CHEMISTRY]. YouTube. Retrieved from [Link]

Sources

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. This compound-景明化工股份有限公司 [echochemical.com]

- 3. This compound | 1246088-57-2 [amp.chemicalbook.com]

- 4. PubChemLite - this compound (C8H5IN2O) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Experimental observations on the iodination of phenols in the preparation of intermediates of pharmaceutical interest] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

biological activity of 1,5-naphthyridine derivatives

An In-Depth Technical Guide to the Biological Activity of 1,5-Naphthyridine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,5-naphthyridine scaffold represents a "privileged" heterocyclic motif in medicinal chemistry, underpinning a vast array of compounds with significant and diverse biological activities.[1][2] This technical guide provides an in-depth exploration of the pharmacological properties of 1,5-naphthyridine derivatives for researchers, scientists, and drug development professionals. Moving beyond a simple catalogue of activities, this document elucidates the core mechanisms of action, explores critical structure-activity relationships (SAR), presents quantitative biological data, and provides detailed, field-proven experimental protocols. The narrative is structured to explain the causality behind experimental design and to ground all claims in authoritative, verifiable sources.

The 1,5-Naphthyridine Core: A Foundation for Pharmacological Diversity

Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms, analogous to naphthalene.[3] Among the six possible isomers, the 1,5-naphthyridine ring system has garnered immense interest due to its unique electronic properties and its ability to serve as a versatile scaffold for constructing molecules that interact with a wide range of biological targets.[3][4] Its derivatives have demonstrated potent antiproliferative, antimicrobial, anti-inflammatory, and specific enzyme-inhibiting properties.[3]

The synthetic accessibility of this core is a key driver of its prevalence in drug discovery campaigns. Foundational methods like the Skraup synthesis (the reaction of a 3-aminopyridine with glycerol) and the Gould-Jacobs reaction provide robust entry points to the core structure, allowing for subsequent functionalization and optimization.[1][3][5] This chemical tractability enables chemists to systematically modify the scaffold to enhance potency, selectivity, and pharmacokinetic properties.

Anticancer Activity: Targeting DNA Replication and Repair

A predominant mechanism through which 1,5-naphthyridine derivatives exert their anticancer effects is the inhibition of Topoisomerase I (Top1).[1][6] Top1 is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[6][7] By stabilizing the Top1-DNA cleavage complex, these inhibitors prevent the re-ligation of the DNA strand, leading to the accumulation of DNA damage and ultimately triggering apoptosis in rapidly dividing cancer cells.[7][8]

Mechanism of Action: Topoisomerase I Inhibition

The diagram below illustrates the inhibitory action of a 1,5-naphthyridine derivative on the Topoisomerase I catalytic cycle.

Caption: Inhibition of Topoisomerase I by a 1,5-naphthyridine derivative.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of these compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparison.

| Compound ID | Cancer Cell Line | Biological Assay | IC₅₀ (µM) | Reference |

| 127a | A549 (Lung Carcinoma) | Cytotoxicity | 1.03 ± 0.30 | [1] |

| 127a | SKOV3 (Ovarian Cancer) | Cytotoxicity | 1.75 ± 0.20 | [1] |

| 162b | K562 (Leukemia) | Antiproliferative | 15.9 | [7] |

| 162b | HepG-2 (Liver Cancer) | Antiproliferative | 18.9 | [7] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a robust method for assessing the cytotoxic effects of 1,5-naphthyridine derivatives on adherent cancer cells. The assay measures the metabolic activity of viable cells, which reflects the cell population's health.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human cancer cell line (e.g., A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

1,5-Naphthyridine test compound, dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,5-naphthyridine derivative in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

-

Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium. Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: A Renewed Focus

While the 1,8-naphthyridine isomer, nalidixic acid, is a well-known antibacterial agent, derivatives of the 1,5-naphthyridine scaffold also exhibit promising antimicrobial properties.[1][9][10][11] Their mechanisms can involve the inhibition of bacterial topoisomerases (Gyrase and Topoisomerase IV) or other essential cellular processes.[12] Naturally occurring 1,5-naphthyridines, such as canthinone alkaloids, have demonstrated potent activity against both bacteria and fungi.[13]

Structure-Activity Relationship (SAR) Insights

For novel bacterial topoisomerase inhibitors (NBTIs) based on the 1,5-naphthyridine scaffold, SAR studies have revealed that substitutions at specific positions are critical for broad-spectrum activity.[12]

-

C-2 Position: An alkoxy (e.g., methoxy) or cyano group is often preferred.[12]

-

C-7 Position: A halogen or hydroxyl group appears optimal.[12]

-

Other Positions: Substitutions on the other carbons generally have a detrimental effect on antibacterial activity.[12]

Quantitative Data: Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is the standard metric for quantifying antibacterial and antifungal potency.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Canthin-6-one | Staphylococcus aureus | 0.49 | [13] |

| Canthin-6-one | Escherichia coli | 3.91 | [13] |

| Canthin-6-one | Methicillin-resistant S. aureus (MRSA) | 0.98 | [13] |

| Canthin-6-one | Candida albicans (Fungus) | 3.91 | [13] |

| 10-methoxycanthin-6-one | Staphylococcus aureus | 3.91 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a compound against a bacterial strain.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory and Kinase Inhibition Activities

Beyond cytotoxicity, 1,5-naphthyridine derivatives are potent modulators of key signaling pathways involved in inflammation and cellular regulation, such as the TGF-β and NF-κB pathways.

Inhibition of TGF-β Type I Receptor (ALK5)

The transforming growth factor-beta (TGF-β) pathway is crucial in cell growth, differentiation, and immunity; its dysregulation is implicated in fibrosis and cancer.[1] Several 1,5-naphthyridine derivatives have been identified as highly potent and selective inhibitors of the ALK5 kinase, the TGF-β type I receptor.[14][15]

Quantitative Data: ALK5 Inhibition

| Compound ID | Substitution Pattern | Biological Assay | IC₅₀ (nM) | Reference |

| 15 | Aminothiazole derivative | ALK5 autophosphorylation | 6 | [1][14][15] |

| 19 | Pyrazole derivative | ALK5 autophosphorylation | 4 | [1][14][15] |

Modulation of Inflammatory Responses

Naturally derived 1,5-naphthyridines have demonstrated significant anti-inflammatory properties.[13][16] For example, canthinone and quassidine derivatives strongly inhibit the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[13][16] This activity is often linked to the inhibition of the NF-κB signaling pathway.

Mechanism of Action: NF-κB Pathway Inhibition

Caption: Inhibition of the LPS-induced NF-κB pathway by 1,5-naphthyridines.

Conclusion and Future Outlook

The 1,5-naphthyridine scaffold is a cornerstone of modern medicinal chemistry, yielding derivatives with a remarkable breadth of biological activities. Their proven efficacy as anticancer agents, particularly as Topoisomerase I inhibitors, continues to drive clinical interest. Concurrently, emerging research highlights their potential as broad-spectrum antimicrobials, specific kinase inhibitors, and potent anti-inflammatory agents.[1][3][12]

Future efforts should focus on expanding the chemical space around this privileged core to establish more robust structure-activity relationships.[1] The application of advanced synthetic methodologies will enable the creation of novel analogues with improved selectivity, reduced off-target effects, and optimized pharmacokinetic profiles, paving the way for the next generation of 1,5-naphthyridine-based therapeutics.

References

- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.

- The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. Benchchem.

- Synthetic Strategies, Reactivity and Applic

- Application Notes and Protocols for the Synthesis of Substituted 1,5-Naphthyridines via Skraup Synthesis. Benchchem.

- Synthetic Strategies, Reactivity and Applic

- Biological Activity of N

- Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.

- Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors.

- Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). PubMed.

- Fused 1,5-naphthyridines. Encyclopedia.pub.

- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost

- Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. PubMed.

- Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. PMC.

- Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. NIH.

- Antimicrobial Activity of Naphthyridine Deriv

- Fused 1,5-Naphthyridines: Synthetic Tools and Applic

- Biological Activity of N

- Antimicrobial Activity of Naphthyridine Deriv

- Antimicrobial Activity of Naphthyridine Deriv

- A Comparative Analysis of the Biological Activities of 1,5-Naphthyridine and 1,8. Benchchem.

- (PDF) Antimicrobial Activity of Naphthyridine Derivatives.

-

Synthesis, Biological Evaluation, and Molecular Docking Studies of[6][8]-Naphthyridine Derivatives as Potential Anticancer and. Taylor & Francis.

- (PDF) Naphthyridines with Antiviral Activity - A Review.

- Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed.

- Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors.

- Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors.

- Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus.

-

1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N,N-diethyl[1][5][8]triazolo[4,3-a][6][8]naphthyridine-6-carboxamides with a new substitution pattern on the triazole ring. PubMed.

- A novel synthesis and potent antiinflammatory activity of 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides. Journal of Medicinal Chemistry.

- Design and Synthesis of a Potent Macrocyclic 1,6-Naphthyridine anti-Human Cytomegalovirus (HCMV) Inhibitors.

- 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. [No Source Found].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Antimicrobial Activity of Naphthyridine Derivatives [ouci.dntb.gov.ua]

- 11. Antimicrobial Activity of Naphthyridine Derivatives | Scilit [scilit.com]

- 12. Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold

An In-Depth Technical Guide to the Molecular Structure, Properties, and Synthetic Strategy of 4-Iodo-1,5-naphthyridin-3-ol

Abstract: this compound is a halogenated heterocyclic compound built upon the 1,5-naphthyridine scaffold. While direct experimental literature on this specific molecule is not publicly available, its structural components—the naphthyridine core, a hydroxyl group, and an iodine atom—suggest significant potential as a versatile intermediate in medicinal chemistry and drug discovery. This guide synthesizes information from related analogues and established chemical principles to provide a comprehensive technical overview for researchers. We will explore the predicted molecular and physicochemical properties, propose robust synthetic pathways, anticipate key spectroscopic signatures for characterization, and discuss its potential applications as a strategic building block for developing novel therapeutics.

The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its recurring presence in molecules exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5][6][7] Naphthyridine derivatives are found in both natural products and synthetic drugs, where the two nitrogen atoms often play a crucial role in forming key hydrogen bonds with biological targets like enzyme active sites.[3][6]

The strategic introduction of halogen atoms, particularly iodine, onto such scaffolds is a cornerstone of modern drug design.[8] An iodine substituent can profoundly influence a molecule's properties in several ways:

-

Modulation of Physicochemical Properties: It increases lipophilicity, which can enhance membrane permeability and cellular uptake.[8]

-

Halogen Bonding: The iodine atom can act as a powerful halogen bond donor, forming specific, stabilizing interactions with protein residues to improve binding affinity and selectivity.[8]

-

Metabolic Blocking: A halogen can occupy a site that would otherwise be susceptible to metabolic degradation, thereby extending the compound's in vivo half-life.[8]

-

Synthetic Handle: The carbon-iodine bond is a versatile functional group for further molecular elaboration via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries.

This guide focuses on the specific, yet uncharacterized, molecule this compound, providing a predictive but scientifically grounded framework for its synthesis and potential use.

Molecular Structure and Predicted Physicochemical Properties

The core structure of this compound combines the rigid 1,5-naphthyridine heterocycle with an electron-donating hydroxyl group and an electron-withdrawing, yet polarizable, iodine atom.

Caption: 2D structure of this compound.

A critical feature of this molecule is the potential for keto-enol tautomerism, a common characteristic of hydroxy-substituted nitrogen heterocycles. The molecule likely exists in equilibrium between the 3-ol (enol) form and the 1,5-naphthyridin-3(2H)-one (keto) form. The predominant tautomer will depend on the solvent, pH, and physical state (solid vs. solution).

Table 1: Predicted Physicochemical Properties

The following properties are computationally derived and sourced from the PubChem database for C8H5IN2O.[9]

| Property | Value | Source |

| Molecular Formula | C₈H₅IN₂O | PubChem CID: 135742418[9] |

| Molecular Weight | 271.94 g/mol | PubChem CID: 135742418[9] |

| Monoisotopic Mass | 271.94467 Da | PubChem CID: 135742418[9] |

| XlogP (Predicted) | 1.5 | PubChem CID: 135742418[9] |

| Hydrogen Bond Donors | 1 | PubChem CID: 135742418[9] |

| Hydrogen Bond Acceptors | 3 | PubChem CID: 135742418[9] |

Proposed Synthetic Pathways

As no synthesis is reported in the literature, we propose two logical retrosynthetic approaches based on well-established heterocyclic chemistry.[1][2]

Pathway A: Late-Stage Electrophilic Iodination

The most direct approach involves the synthesis of the 1,5-naphthyridin-3-ol precursor followed by regioselective iodination. The hydroxyl group is a strongly activating, ortho-, para-directing group, which should facilitate iodination at the adjacent C4 position.

Caption: Proposed synthesis via late-stage iodination workflow.

Experimental Protocol (Proposed):

-

Synthesis of 1,5-Naphthyridin-3-ol:

-

Adapt the Gould-Jacobs reaction by condensing 3-aminopyridine with diethyl malonate or a derivative at elevated temperatures (e.g., 150 °C) to form an intermediate.[1][2]

-

Induce thermal cyclization by heating the intermediate in a high-boiling solvent like diphenyl ether or Dowtherm A (typically >240 °C) to yield 1,5-naphthyridin-3-ol.[2]

-

Purify the product by recrystallization or column chromatography.

-

-

Electrophilic Iodination:

-

The iodination of activated phenols and related heterocycles is well-documented.[10][11] Dissolve the 1,5-naphthyridin-3-ol precursor in a suitable solvent (e.g., ethanol, DMF, or aqueous base).

-

Add a mild base such as sodium bicarbonate (NaHCO₃) to facilitate the reaction.[11]

-

Introduce an electrophilic iodine source, such as molecular iodine (I₂), N-iodosuccinimide (NIS), or iodine monochloride (ICl), portion-wise at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work up the reaction by quenching with sodium thiosulfate solution, followed by extraction and purification to isolate the target compound.

-

Causality: The hydroxyl group at C3 strongly activates the ring towards electrophilic aromatic substitution. The C4 position is electronically favored due to resonance stabilization of the sigma complex intermediate and is sterically accessible, making regioselective iodination highly probable.

Anticipated Spectroscopic Characterization

Confirmation of the molecular structure would rely on a combination of standard spectroscopic techniques. The following table outlines the expected key signatures.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features | Rationale |

| ¹H NMR | 3-4 distinct aromatic proton signals in the δ 7.0-9.0 ppm range. A broad singlet for the -OH proton (may be exchangeable with D₂O). | The asymmetric substitution pattern will result in unique signals for each proton on the naphthyridine core. Chemical shifts are influenced by the electronic nature of the nitrogens, hydroxyl, and iodo groups. |

| ¹³C NMR | 8 distinct carbon signals. The C-I signal (C4) will appear at a relatively upfield chemical shift (δ ~90-110 ppm) due to the heavy-atom effect. The C-OH signal (C3) will be significantly downfield. | The carbon directly attached to iodine experiences significant shielding. This is a characteristic diagnostic peak for iodoarenes. |

| Mass Spec (EI/ESI) | A strong molecular ion peak (M⁺ or [M+H]⁺) at m/z ≈ 272. A characteristic isotopic pattern for a single iodine atom. | The molecular weight is 271.94. Iodine is monoisotopic (¹²⁷I), so no complex isotopic clusters are expected beyond the natural abundance of ¹³C.[9] |

| IR Spectroscopy | Broad O-H stretch (~3200-3400 cm⁻¹). Aromatic C=C and C=N stretches (~1500-1650 cm⁻¹). C-I stretch in the far-IR region (~500-600 cm⁻¹). | These are characteristic vibrational frequencies for the key functional groups present in the molecule. |

Potential Applications in Drug Discovery and Chemical Biology

The true value of this compound lies in its potential as a versatile chemical scaffold for building more complex molecules with therapeutic potential.

Caption: Role as a versatile scaffold for drug discovery.

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that occupies the ATP-binding site. The 1,5-naphthyridine core can serve this function, while the C4 position is a prime vector for installing substituents (via cross-coupling) that target the solvent-front region, a key strategy for achieving potency and selectivity.[12]

-

Antimicrobial Agents: The historical success of nalidixic acid, a 1,8-naphthyridine derivative, highlights the potential of this scaffold class in developing anti-infective agents.[7][13] New derivatives could be synthesized to overcome existing resistance mechanisms.

-

Anticancer Therapeutics: Naphthyridine alkaloids have demonstrated notable cytotoxic effects against various cancer cell lines.[6] This scaffold can be elaborated to create novel DNA intercalators or enzyme inhibitors for cancer therapy.

-

Chemical Probes: The alkynyl groups that can be installed via Sonogashira coupling are valuable for "click chemistry," allowing the molecule to be tagged with fluorophores or affinity labels for use as a chemical probe in biological systems.

Conclusion

While this compound remains a hypothetical target without direct characterization in the scientific literature, its molecular architecture is of significant strategic interest. By applying established principles of heterocyclic synthesis and physical organic chemistry, we can confidently predict its core properties and outline a viable path to its creation. Its true potential will be realized when used as a foundational building block, leveraging the versatile carbon-iodine bond to explore new chemical space in the urgent and ongoing search for novel therapeutic agents. This guide provides the necessary theoretical framework for any researcher, scientist, or drug development professional looking to embark on that exploration.

References

-

PubChem. This compound (CID 135742418). National Center for Biotechnology Information. [Link]

-

SpectraBase. 4-Iodo-1,5-naphthyridine (ID 1DTXBJjLYLs). John Wiley & Sons, Inc. [Link]

-

Litwinienko, G., & Gasińska, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4296. [Link]

-

Singh, R., et al. (2024). One pot synthesis of 4-iodo-3-phenylbenzo[ b ][4][9]naphthyridine via imino iodization-cyclization of alkynylquinoline-3-carbaldehydes. ResearchGate. [Link]

-

Munde, A. V., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 761-778. [Link]

-

Singh, R., et al. (2023). Iodine Catalyzed One Pot Synthesis of 4-Iodo-3-Phenylbenzo[B][4][9]Naphthyridine from Alkynylquinoline-3-Carbaldehydes, Via Imino Iodization of Alkynes. ResearchGate. [Link]

-

Al-dujaili, L. H., et al. (2020). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Mini-Reviews in Medicinal Chemistry, 20(18), 1883-1901. [Link]

-

Butnariu, A. M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. [Link]

-

Litwinienko, G., & Gasińska, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4296. [Link]

-

Butnariu, A. M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. [Link]

-

Gasińska, A., & Litwinienko, G. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 26(24), 7692. [Link]

-

Herold, F., et al. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Molecules, 28(7), 3209. [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(1), 21. [Link]

-

El-Gendy, Z. (1996). Synthesis and Reactions of 3-Halo-1,8-naphthyridin-2,4-diones. Semantic Scholar. [Link]

-

Rasche, M. G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

-

PubChem. 1,5-Naphthyridin-4-ol (CID 224584). National Center for Biotechnology Information. [Link]

-

Butnariu, A. M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

-

Zhuo, L., et al. (2024). Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance. European Journal of Medicinal Chemistry, 279, 116891. [Link]

- Google Patents. (2023).

-

Manac Inc. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. [Link]

-

Martin, C., et al. (2011). A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs. Organic Letters, 13(12), 3242-3245. [Link]

-

Eid, E. M., et al. (2021). Preparation of pyrimido[4,5-b][4][9]naphthyridin-4(1H)-one derivatives using a zeolite–nanogold catalyst and their in vitro evaluation as anticancer agent. Journal of Chemical Research. [Link]

-

Batalov, V. I., et al. (2014). Crystal structure of 8,10-diiodo-3-(iodomethyl)-2,3-dihydro-[9][14]oxazino- [2,3,4-ij]quinolin-4-ium triiodide. ResearchGate. [Link]

-

PubChem. 4-Iodopyridine (CID 609492). National Center for Biotechnology Information. [Link]

-

Gasińska, A., & Litwinienko, G. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 26(24), 7692. [Link]

-

Gurjar, V. K., & Pal, D. (2018). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances, 8(39), 21959-21971. [Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. PubChemLite - this compound (C8H5IN2O) [pubchemlite.lcsb.uni.lu]

- 10. mdpi.com [mdpi.com]

- 11. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]

- 12. Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 4-Iodo-1,5-naphthyridin-3-ol

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Iodo-1,5-naphthyridin-3-ol, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Given the limited availability of direct experimental data for this specific molecule, this guide emphasizes the foundational principles of spectroscopic analysis and provides predicted data based on its chemical structure and analogous compounds. It further outlines detailed experimental protocols for acquiring and interpreting high-quality spectroscopic data.

Introduction

This compound belongs to the naphthyridine class of nitrogen-containing heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry due to their diverse biological activities. The presence of an iodine atom and a hydroxyl group on the naphthyridine core suggests potential for further functionalization and modulation of its physicochemical and pharmacological properties. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its structure-property relationships.

Molecular Structure and Predicted Spectroscopic Features

The structural features of this compound, including the aromatic rings, the hydroxyl group, and the carbon-iodine bond, give rise to characteristic spectroscopic signatures.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the iodine, as well as the electron-donating effect of the hydroxyl group.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.0 - 8.5 | s | - |

| H-6 | 7.5 - 8.0 | d | 8.0 - 9.0 |

| H-7 | 7.0 - 7.5 | t | 7.0 - 8.0 |

| H-8 | 8.5 - 9.0 | d | 4.0 - 5.0 |

| OH | 9.0 - 11.0 | br s | - |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine the relative number of protons and measure the coupling constants to deduce the connectivity of the protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 140 - 150 |

| C-3 | 150 - 160 |

| C-4 | 90 - 100 |

| C-4a | 145 - 155 |

| C-6 | 120 - 130 |

| C-7 | 125 - 135 |

| C-8 | 150 - 160 |

| C-8a | 140 - 150 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A sufficient number of scans is crucial due to the lower natural abundance of ¹³C.

-

Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum to identify the chemical shifts of all carbon atoms.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Predicted Mass Spectrometry Data:

The PubChem database provides predicted m/z values for various adducts of this compound[1].

| Adduct | Predicted m/z |

| [M+H]⁺ | 272.95195 |

| [M+Na]⁺ | 294.93389 |

| [M-H]⁻ | 270.93739 |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural information. A related compound, 4-Iodo-1,5-naphthyridine, has been analyzed by GC-MS, which could provide insights into potential fragmentation pathways[2].

Figure 2. General workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data:

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=N stretch (aromatic) | 1600 - 1650 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O stretch (hydroxyl) | 1200 - 1300 |

| C-I stretch | 500 - 600 |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the naphthyridine core is expected to show characteristic absorption bands. The absorption spectra of naphthyridine derivatives typically show multiple bands corresponding to π-π* transitions[3][4]. The position and intensity of these bands are sensitive to substitution and the solvent environment[3][5].

Predicted UV-Vis Data:

-

λmax: Expected in the range of 250-400 nm.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, MS, IR, and UV-Vis spectroscopy, is essential for its unambiguous structural confirmation and characterization. While direct experimental data is currently scarce, the predicted spectroscopic features and detailed protocols provided in this guide offer a robust framework for researchers to acquire and interpret the necessary data, thereby facilitating further investigation into the chemical and biological properties of this promising heterocyclic compound.

References

- BenchChem. (n.d.). Spectroscopic Analysis of Benzo[c]naphthyridines: A Technical Guide for Researchers.

- BenchChem. (n.d.). Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers.

-

Santo, M., et al. (2003). Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(7), 1399-1407. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Iodo-1,5-naphthyridine. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C8H5IN2O) [pubchemlite.lcsb.uni.lu]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Iodo-1,5-naphthyridin-3-ol: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 1,5-Naphthyridine Core

The 1,5-naphthyridine skeleton, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and the precise spatial orientation of its nitrogen atoms allow it to engage in a variety of interactions with biological targets, including hydrogen bonding and metal coordination.[1][3] Consequently, derivatives of 1,5-naphthyridine have demonstrated a broad spectrum of biological activities, including potent inhibition of various protein kinases, as well as antiproliferative, antimicrobial, and antiparasitic properties.[2][4][5]

This guide focuses on a particularly valuable, functionalized derivative: 4-Iodo-1,5-naphthyridin-3-ol . The strategic placement of the hydroxyl and iodo groups on this core structure unlocks a vast potential for chemical diversification, making it an exemplary building block for the synthesis of novel therapeutic agents. The hydroxyl group at the 3-position can act as a key hydrogen bond donor or can be further functionalized, while the iodine atom at the 4-position serves as a versatile handle for a suite of powerful palladium-catalyzed cross-coupling reactions.[3][6] This dual functionality allows for the systematic and modular exploration of chemical space around the 1,5-naphthyridine core, a critical activity in modern drug discovery campaigns.

Synthesis of the this compound Building Block

The synthesis of this compound is a multi-step process that begins with the construction of the core 1,5-naphthyridine ring system, followed by a regioselective iodination. The overall synthetic strategy is designed to be robust and scalable, providing reliable access to this key intermediate.

Part 1: Synthesis of the Precursor - 1,5-Naphthyridin-3-ol

The initial step involves the construction of the 1,5-naphthyridin-3-ol core. A common and effective method is the Gould-Jacobs reaction, which involves the condensation of an aminopyridine with a diethyl methylenemalonate derivative, followed by a thermal cyclization.[1]

Caption: Synthetic pathway to the 1,5-Naphthyridin-3-ol precursor.

Part 2: Regioselective Iodination

With the 1,5-naphthyridin-3-ol precursor in hand, the next critical step is the introduction of the iodine atom at the 4-position. The hydroxyl group at the 3-position is an activating group that directs electrophilic aromatic substitution to the ortho and para positions. In this case, the 4-position is highly activated. A common and effective reagent for this transformation is N-Iodosuccinimide (NIS).[6][7]

Caption: Iodination of the precursor to yield the target building block.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,5-Naphthyridin-3-ol

-

N-Iodosuccinimide (NIS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1,5-naphthyridin-3-ol (1.0 eq) in anhydrous DMF, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to quench any unreacted iodine, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Self-Validation: The successful synthesis of the target compound can be confirmed by standard analytical techniques. The mass spectrum should show the expected molecular ion peak, and the 1H NMR spectrum should be consistent with the structure, showing a characteristic shift in the aromatic protons' signals due to the introduction of the iodine atom.

Reactivity and Applications in Cross-Coupling Reactions

The true utility of this compound as a building block is realized in its application in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is a highly reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse array of derivatives.[6]

Logical Workflow for Drug Discovery

The use of this compound in a drug discovery program follows a logical and efficient workflow. This modular approach allows for the rapid generation of a library of compounds for biological screening.

Caption: A modular workflow for drug discovery using the target building block.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the iodo-naphthyridine with a boronic acid or ester.[8][9] This reaction is particularly useful for introducing a wide range of aryl and heteroaryl substituents at the 4-position, which can probe interactions with hydrophobic pockets in target proteins.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials: this compound, aryl/heteroaryl boronic acid, Pd(PPh3)4, K2CO3, 1,4-dioxane/water.

-

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the boronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1).

-

Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Perform an aqueous workup, extract with an organic solvent, and purify by column chromatography.[10]

-

Causality: The choice of a palladium(0) catalyst like Pd(PPh3)4 is crucial as it readily undergoes oxidative addition with the aryl iodide. The base (K2CO3) is necessary for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling allows for the introduction of alkyne functionalities, which can serve as linear linkers or be further elaborated.[11][12] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol: Sonogashira Coupling

-

Materials: this compound, terminal alkyne, Pd(PPh3)2Cl2, CuI, triethylamine (TEA).

-

Procedure:

-

To a solution of this compound (1.0 eq) and the terminal alkyne (1.5 eq) in a suitable solvent like THF or DMF, add Pd(PPh3)2Cl2 (0.03 eq) and CuI (0.05 eq).

-

Add triethylamine (3.0 eq) and stir the mixture at room temperature or with gentle heating under an inert atmosphere.

-

Monitor the reaction until completion, then perform a standard workup and purification.[13]

-

Causality: The copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base is essential for deprotonating the terminal alkyne and neutralizing the HX formed during the reaction.[14]

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at the 4-position.[15][16] These amino groups can act as key hydrogen bond donors or acceptors, significantly influencing the biological activity of the resulting compounds.

Experimental Protocol: Buchwald-Hartwig Amination

-

Materials: this compound, primary or secondary amine, Pd2(dba)3, a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs2CO3 or NaOt-Bu).

-

Procedure:

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), Pd2(dba)3 (0.02 eq), the phosphine ligand (0.08 eq), and the base (1.5 eq).

-

Add an anhydrous solvent such as toluene or dioxane.

-

Seal the reaction vessel and heat to 80-110 °C until the starting material is consumed.

-

After cooling, perform a workup and purify the product by chromatography.[17]

-

Causality: The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction. These ligands stabilize the palladium center and promote the reductive elimination step, which is often rate-limiting. The base is required to deprotonate the amine, allowing it to coordinate to the palladium complex.[18]

Application in Kinase Inhibitor Drug Discovery

The 1,5-naphthyridine scaffold is a well-established core for the development of kinase inhibitors.[19][20][21] The derivatives synthesized from this compound are well-suited to target the ATP-binding site of various kinases.

Data Presentation: Representative Biological Activity

The following table presents data for a series of 1,5-naphthyridine derivatives as inhibitors of the TGF-β type I receptor (ALK5), a serine/threonine kinase. While not directly derived from this compound, these compounds illustrate the potential of the 1,5-naphthyridine scaffold in achieving high-potency kinase inhibition.[4]

| Compound ID | R-Group at 4-position | Biological Assay | IC50 (nM) |

| 15 | Aminothiazole derivative | ALK5 autophosphorylation | 6 |

| 19 | Pyrazole derivative | ALK5 autophosphorylation | 4 |

Data sourced from Gellibert et al., J. Med. Chem. 2004, 47 (18), pp 4494–4506.[4]

Conclusion

This compound is a highly valuable and versatile building block for modern drug discovery. Its synthesis is achievable through a logical and scalable route, and its dual functionality allows for extensive chemical diversification through a range of robust and well-understood cross-coupling reactions. The ability to systematically introduce a wide variety of substituents at the 4-position, coupled with the inherent biological relevance of the 1,5-naphthyridine scaffold, makes this compound an essential tool for medicinal chemists aiming to develop novel therapeutics, particularly in the area of kinase inhibition.

References

-

Díaz-Gavilán, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

-

ResearchGate. (n.d.). Compounds obtained by halogenation of hydroxy-1,5-naphthyridine derivatives. Retrieved from [Link]

-

Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-506. [Link]

-

Materials Today Proceedings. (2023). Development of methodologies for synthesis of 4-hydroxy-[1][22]naphthyridine-3-carbonitriles. Materials Today: Proceedings, 92(1). [Link]

-

Proisy, N., et al. (2003). Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 13(8), 1415-8. [Link]

-

Alonso, C., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 155, 393-402. [Link]

-

Chen, Y-L., et al. (2013). Discovery and SAR study of 1H-imidazo[4,5-h][1][19]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(7), 2059-63. [Link]

-

ResearchGate. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved from [Link]

-

Lategahn, J., et al. (2013). SAR and evaluation of novel 5H-benzo[c][1][20]naphthyridin-6-one analogs as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(12), 3587-91. [Link]

-

Quiroga, M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]

-

MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Retrieved from [Link]

-

Carta, A., et al. (2007). Synthesis of 3- or 4-phenyl-1,8-naphthyridine derivatives and evaluation of antimycobacterial and antimicrobial activity. Il Farmaco, 62(3), 209-16. [Link]

-

Thayer School of Engineering at Dartmouth. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Suzuki reaction on iodo-labeled RNA ON 4 using 1 equivalent of... Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

-